molecular formula C11H10ClN3O B13701890 3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride

3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride

Cat. No.: B13701890
M. Wt: 235.67 g/mol
InChI Key: KPDRCNLVNAVLAG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride typically involves the reaction of 2-benzofuran with hydrazine hydrate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to maintain consistent reaction conditions. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, benzofuran derivatives, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride
  • 3-Amino-5-(2-pyridyl)-1H-pyrazole Hydrochloride
  • 3-Amino-5-(2-furyl)-1H-pyrazole Hydrochloride

Uniqueness

Compared to similar compounds, 3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride is unique due to the presence of the benzofuryl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

5-(1-benzofuran-2-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H9N3O.ClH/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10;/h1-6H,(H3,12,13,14);1H

InChI Key

KPDRCNLVNAVLAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NN3)N.Cl

Origin of Product

United States

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